molecular formula C15H17NO2 B6193945 rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 2679951-14-3

rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B6193945
CAS No.: 2679951-14-3
M. Wt: 243.3
InChI Key:
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Description

rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound of significant interest in the field of medicinal chemistry. This compound, with its intricate molecular structure, offers potential therapeutic applications due to its unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic synthesis. One common approach begins with the cyclopentane derivative, which undergoes a series of substitutions and ring closures. Key steps often include:

  • Alkylation: Introduction of the ethyl group under basic conditions.

  • Cyclization: Ring formation involving heat and specific catalysts.

  • Final Acid Introduction: Carboxylation under controlled acidic or basic environments.

Industrial Production Methods

Industrial-scale production may utilize continuous flow reactors for efficient reaction management and scaling. High-pressure liquid chromatography (HPLC) is often employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of reactions:

  • Oxidation: Can be oxidized at the quinoline ring, often using reagents like potassium permanganate.

  • Reduction: Selective reduction at the carboxylic acid group can be achieved with lithium aluminum hydride.

  • Substitution: Nucleophilic substitutions are common, especially at the quinoline ring.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate, chromium trioxide.

  • Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Conditions: Polar aprotic solvents, elevated temperatures.

Major Products

Reactions yield derivatives with modifications at the carboxylic acid or quinoline ring, forming esters, amides, or ketones.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a building block for more complex molecules.

Biology

Medicine

Investigated for its potential as an anti-inflammatory and anti-cancer agent.

Industry

Utilized in the manufacture of specialized organic materials, such as photoconductors.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets like enzymes or receptors, disrupting or modifying their function. Its specific configuration allows for selective binding to targets, potentially altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3aR,4R,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

  • rac-(3aS,4S,9bR)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

Uniqueness

rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid stands out due to its specific stereochemistry, which imparts unique pharmacokinetic and pharmacodynamic properties.

That's a deep dive into this compound. Quite the chemical adventure!

Properties

CAS No.

2679951-14-3

Molecular Formula

C15H17NO2

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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